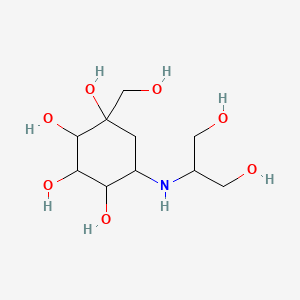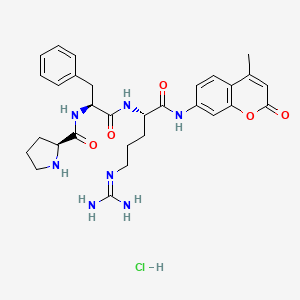
4-methyl-1,3-thiazole-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1,3-thiazole-2-carbothioamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,3-thiazole-2-carbothioamide typically involves the reaction of 4-methylthiazole with carbothioic acid amide under specific conditions. One common method includes the use of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of catalysts and automated reaction systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-1,3-thiazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and specific pH levels to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-methyl-1,3-thiazole-2-carbothioamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-methyl-1,3-thiazole-2-carbothioamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methyl-1,3-thiazole-5-carboxylic acid: Used in the synthesis of various biologically active compounds.
Thiazole-based Schiff bases: Display significant pharmacological potential with antibacterial, antifungal, and antioxidant activities.
Uniqueness
4-methyl-1,3-thiazole-2-carbothioamide stands out due to its unique combination of sulfur and nitrogen atoms within the thiazole ring, which imparts specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
117884-17-0 |
|---|---|
Molekularformel |
C5H6N2S2 |
Molekulargewicht |
158.237 |
IUPAC-Name |
4-methyl-1,3-thiazole-2-carbothioamide |
InChI |
InChI=1S/C5H6N2S2/c1-3-2-9-5(7-3)4(6)8/h2H,1H3,(H2,6,8) |
InChI-Schlüssel |
WSUKBNOSXBBRRI-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)C(=S)N |
Synonyme |
2-Thiazolecarboxamide, 4-methylthio- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,3-Dihydrooxeto[2,3-a]pyrrolizine](/img/structure/B568245.png)
![3H-Pyrazolo[1,5-d]tetrazol-6(5H)-one](/img/structure/B568246.png)


